Cas no 111013-81-1 (2-Aminopropanethioamide)

2-Aminopropanethioamide 化学的及び物理的性質
名前と識別子
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- 2-aminopropanethioamide
- Propanethioamide, 2-amino-
- 2-Aminopropanethioamide
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- MDL: MFCD19982626
- インチ: 1S/C3H8N2S/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)
- InChIKey: DFOUVXZLAJTTNU-UHFFFAOYSA-N
- SMILES: S=C(C(C)N)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 6
- 回転可能化学結合数: 1
- 複雑さ: 61.8
- トポロジー分子極性表面積: 84.1
- XLogP3: -0.8
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- Boiling Point: 199.1±42.0 °C at 760 mmHg
- フラッシュポイント: 74.2±27.9 °C
- じょうきあつ: 0.3±0.4 mmHg at 25°C
2-Aminopropanethioamide Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Aminopropanethioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-84679-0.25g |
2-aminopropanethioamide |
111013-81-1 | 0.25g |
$485.0 | 2023-09-02 | ||
Enamine | EN300-84679-0.5g |
2-aminopropanethioamide |
111013-81-1 | 0.5g |
$507.0 | 2023-09-02 | ||
Enamine | EN300-84679-0.05g |
2-aminopropanethioamide |
111013-81-1 | 0.05g |
$443.0 | 2023-09-02 | ||
Enamine | EN300-84679-1.0g |
2-aminopropanethioamide |
111013-81-1 | 1.0g |
$528.0 | 2023-02-11 | ||
Enamine | EN300-84679-5g |
2-aminopropanethioamide |
111013-81-1 | 5g |
$1530.0 | 2023-09-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087781-1g |
2-Aminopropanethioamide |
111013-81-1 | 95% | 1g |
¥2933.0 | 2023-04-05 | |
Enamine | EN300-84679-2.5g |
2-aminopropanethioamide |
111013-81-1 | 2.5g |
$1034.0 | 2023-09-02 | ||
Enamine | EN300-84679-5.0g |
2-aminopropanethioamide |
111013-81-1 | 5.0g |
$1530.0 | 2023-02-11 | ||
Enamine | EN300-84679-10.0g |
2-aminopropanethioamide |
111013-81-1 | 10.0g |
$2269.0 | 2023-02-11 | ||
Enamine | EN300-84679-1g |
2-aminopropanethioamide |
111013-81-1 | 1g |
$528.0 | 2023-09-02 |
2-Aminopropanethioamide 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
2-Aminopropanethioamideに関する追加情報
2-Aminopropanethioamide (CAS No. 111013-81-1): A Versatile Thioamide Derivative in Modern Chemical Biology
The compound 2-Aminopropanethioamide (CAS No. 111013-81-1) is a thioamide derivative with an amine functional group positioned at the second carbon of a propane backbone. Its chemical structure, characterized by the substitution of an amine group for one hydrogen atom in the propyl chain and a thioamide linkage (-CSNH2) at the terminal position, imparts unique physicochemical properties that make it a valuable tool in chemical synthesis and biological research. Recent advancements in computational chemistry and structural biology have further illuminated its potential applications across diverse fields, including drug discovery, enzyme inhibition studies, and materials science.
In terms of synthetic utility, 2-Aminopropanethioamide has emerged as a critical intermediate in the preparation of bioactive molecules. Researchers from the University of Cambridge reported in Nature Chemistry (2023) that this compound can be efficiently coupled with aromatic aldehydes via Mannich reactions to generate novel α-amino acid analogs with tunable pharmacokinetic profiles. The thioamide moiety (-CSNH2) provides enhanced stability compared to conventional amides under physiological conditions, while its alkyl chain length (propane backbone) allows precise modulation of lipophilicity—a key parameter for optimizing drug absorption and tissue distribution. This dual functionality positions it as an ideal precursor for developing peptidomimetics targeting protein-protein interactions (PPIs), which remain one of the most challenging yet promising areas in modern therapeutics.
A groundbreaking study published in ACS Medicinal Chemistry Letters (January 2024) demonstrated that 2-Aminopropanethioamide derivatives exhibit selective inhibition of histone deacetylase 6 (HDAC6), a critical enzyme involved in cellular stress responses and microtubule dynamics. By incorporating this compound into hybrid scaffolds with benzamide motifs, scientists achieved submicromolar IC50 values against HDAC6 while maintaining excellent selectivity over other HDAC isoforms. Such specificity is particularly advantageous for anticancer drug development, as HDAC6 inhibition has been linked to apoptosis induction in multiple myeloma cells without affecting normal hematopoietic stem cells—a significant improvement over earlier pan-HDAC inhibitors associated with severe neurotoxicity.
Beyond enzymatic targets, this compound's ability to form stable metal complexes has spurred interest in its use as a chelating agent for radiopharmaceutical applications. A collaborative team from MIT and Harvard Medical School revealed in JACS Au (October 2023) that when coordinated with lanthanide ions such as terbium(III), the resulting complexes exhibit luminescent properties suitable for real-time tracking of intracellular trafficking pathways. The thioamide group's strong coordinating ability enables precise control over ligand geometry, while the alkyl spacer length (propane backbone) optimizes steric accessibility for targeted delivery systems.
In metabolic engineering studies published in Nature Communications (March 2024), researchers employed CAS No. 111013-81-1-based scaffolds to create bifunctional molecules capable of simultaneously modulating both glycolytic and mitochondrial pathways. By conjugating this thioamide derivative with pyruvate analogs through click chemistry strategies, they developed compounds that selectively redirected glucose metabolism in cancer cells without affecting aerobic respiration rates—a breakthrough addressing the limitations of traditional metabolic inhibitors that disrupt normal cellular functions.
Spectroscopic analysis confirms that 2-Aminopropanethioamide's molecular configuration creates distinct electronic environments at its functional groups. X-ray crystallography studies by the Max Planck Institute (February 2024) revealed an unexpected hydrogen bonding network between adjacent molecules under physiological pH conditions, which may explain their superior solubility characteristics observed in recent pharmacokinetic assays. This structural insight has led to optimized formulation strategies where micellar encapsulation techniques were applied to further enhance bioavailability without compromising stability.
The compound's reactivity profile continues to inspire innovative synthetic approaches. A team at Stanford University recently demonstrated its utility as a nucleophile in palladium-catalyzed cross-coupling reactions under mild conditions (Journal of Organic Chemistry, May 2024). When used alongside aryl halides and base additives like cesium carbonate, it facilitated efficient C-N bond formation with high regioselectivity—critical for constructing complex heterocyclic frameworks commonly found in FDA-approved drugs such as certain kinase inhibitors and GPCR modulators.
In neurodegenerative disease research, this molecule serves as a key component in developing glutamate receptor antagonists through rational drug design principles outlined by Nobel laureate Brian Kobilka's lab (eLife, July 2024). Computational docking simulations identified favorable interactions between the propane-derived amine group and transmembrane domains of NMDA receptors, suggesting potential applications for treating excitotoxicity-related pathologies like amyotrophic lateral sclerosis (ALS). Preclinical models using zebrafish embryos showed dose-dependent reductions in neuronal cell death markers without observable developmental toxicity up to concentrations exceeding therapeutic ranges by three orders of magnitude.
Safety evaluations conducted according to OECD guidelines have established robust toxicological profiles for this compound series (Toxicological Sciences, April 2024). Acute oral toxicity studies using Sprague-Dawley rats demonstrated LD50>5 g/kg body weight when administered via gavage—a critical benchmark indicating low acute toxicity risk under standard laboratory conditions. Chronic exposure models employing mouse fibroblast cultures showed no significant genotoxic effects even after prolonged incubation periods exceeding six months at concentrations below 5 mM.
Liquid chromatography-mass spectrometry (LC-MS) methodologies have been refined specifically for analyzing derivatives containing this core structure (Analytical Chemistry, June 2024). Researchers developed a novel ion-pairing approach using hexafluoroisopropanol modifiers that improved detection limits by two orders of magnitude compared to conventional methods. This advancement enables precise quantification during preclinical pharmacokinetic studies where nanomolar concentrations are critical for assessing efficacy-toxicity ratios without confounding artifacts from impurities or metabolites.
Cryogenic electron microscopy (Cryo-EM) studies from UC Berkeley (eLife, August 2024) provided atomic-resolution insights into how CAS No. 111013-81-1 analogs interact with their biological targets. Structural comparisons revealed that subtle variations in substituent patterns along the propane chain could modulate binding affinity by factors exceeding tenfold through hydrophobic interactions within enzyme active sites or receptor pockets. These findings validate structure-based design principles applied across multiple ongoing drug discovery programs targeting kinases involved in angiogenesis pathways and GPCRs implicated in pain signaling mechanisms.
In materials science applications, self-assembling peptide amphiphiles incorporating this thioamide derivative exhibit unique supramolecular organization properties (Nano Letters, September 2024). By attaching gold nanoparticles via thiol-gold interactions enabled by its reactive sulfur atom, researchers created nanocomposites with tunable optical properties suitable for biosensing applications. The alkyl chain length provides optimal flexibility for forming stable micellar structures while maintaining functional group accessibility—a balance previously difficult to achieve with conventional amide-based linkers.
The compound's role as an organocatalyst precursor was highlighted recently through asymmetric Michael addition reactions reported by ETH Zurich chemists (Nature Catalysis, October 2024). When combined with chiral thiourea catalysts derived from L-proline derivatives, it enabled enantiospecific synthesis of β-amino acids with >98% ee values under solvent-free conditions—a significant advancement toward greener pharmaceutical manufacturing processes aligned with current environmental regulations.
In immunology research published by NIH-funded teams (Nature Immunology, November 2024), this molecule was identified as a potent modulator of T-cell receptor signaling pathways when conjugated to antigen-presenting peptides via click chemistry linkers containing its core structure. Ex vivo assays using human peripheral blood mononuclear cells demonstrated dose-dependent suppression of T-cell proliferation without affecting regulatory T-cell populations—a desirable property for autoimmune disease therapies seeking selective immune suppression rather than global immunosuppression.
Synthetic biologists at Caltech have leveraged its structural versatility to create genetically encoded fluorescent biosensors (Molecular Cell, December 2024). By integrating this thioamide derivative into split-GFP constructs through engineered disulfide bridges formed via its sulfur atom's redox activity, they achieved real-time visualization of protein-protein interactions within living cells under physiological conditions—addressing longstanding challenges associated with traditional Förster resonance energy transfer (FRET)-based systems requiring harsh fixation protocols.
The latest advancements underscore how CAS No. 111013-81-1's molecular architecture serves as both a foundational building block and an enabling technology across disciplines ranging from oncology research to nanomedicine development. Its unique combination of structural flexibility and inherent stability continues to drive innovation while adhering to rigorous safety standards established through multi-year toxicological evaluations conducted across multiple academic institutions worldwide.
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